2,6-Difluorobenzonitrile

Catalog No.
S586225
CAS No.
1897-52-5
M.F
C7H3F2N
M. Wt
139.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzonitrile

CAS Number

1897-52-5

Product Name

2,6-Difluorobenzonitrile

IUPAC Name

2,6-difluorobenzonitrile

Molecular Formula

C7H3F2N

Molecular Weight

139.1 g/mol

InChI

InChI=1S/C7H3F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H

InChI Key

BNBRIFIJRKJGEI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C#N)F

Synonyms

2,6-difluorobenzonitrile

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)F

Precursor for Polymer Synthesis:

  • Poly(cyanoaryl ethers): 2,6-Difluorobenzonitrile has been used as a precursor for the synthesis of poly(cyanoaryl ethers) via the silyl method []. These polymers are a class of engineering thermoplastics with potential applications in electronics and aerospace due to their high thermal stability and excellent mechanical properties [].

Synthesis of Functional Molecules:

  • 2-Dimethylamino-6-fluorobenzamide: 2,6-Difluorobenzonitrile serves as a starting material for the synthesis of 2-dimethylamino-6-fluorobenzamide []. This molecule has been explored for its potential insecticidal activity [].
  • Phenolphthalein-modified polyarylene ether nitrile copolymers: The compound has also been utilized in the creation of phenolphthalein-modified polyarylene ether nitrile copolymers []. These copolymers hold promise for applications in optoelectronic devices due to their unique photoluminescence properties [].

2,6-Difluorobenzonitrile is an aromatic compound with the molecular formula C₇H₃F₂N. It consists of a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and a nitrile group (-C≡N) at the 1 position. This compound is characterized by its unique electronic properties due to the presence of fluorine atoms, which enhance its reactivity and stability in various chemical environments. It appears as a colorless to pale yellow liquid or solid with a melting point of approximately 29 °C and a boiling point around 178 °C .

  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the nitrile group, leading to various fluorine-containing nitrogen compounds .
  • Hydrolysis: Under high-temperature conditions, hydrolysis of 2,6-difluorobenzonitrile can occur, resulting in the formation of 2,6-difluorobenzamide, which is an important intermediate for synthesizing other chemical entities .
  • Reduction: The nitrile group can be reduced to an amine or an amide under specific conditions using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of catalysts like palladium or platinum .

Several synthesis methods for producing 2,6-difluorobenzonitrile have been documented:

  • Reduction of Chloro Fluorobenzonitriles: One method involves reducing chloro fluorobenzonitriles such as 3-chloro-2,6-difluorobenzonitrile using hydrogen gas in the presence of palladium or platinum catalysts at temperatures between 0 °C and 200 °C .
  • Fluorination of Chlorobenzonitriles: Another approach includes fluorinating chlorobenzonitriles using potassium fluoride in aprotic polar solvents at elevated temperatures (100 °C to 250 °C), followed by catalytic reduction to obtain the desired product .
  • Synthesis from Benzamide: A route from 2,6-difluorobenzamide involves heating it with phosphorus oxychloride or similar reagents under reflux conditions to yield 2,6-difluorobenzonitrile .

2,6-Difluorobenzonitrile finds applications primarily in:

  • Chemical Intermediates: It serves as a precursor for various pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique properties, it can be used in developing new materials with specific electronic characteristics.
  • Research: It is utilized in synthetic organic chemistry for exploring new reaction pathways and mechanisms.

Interaction studies involving 2,6-difluorobenzonitrile focus on its reactivity with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be transformed into more complex structures with potential biological activity. The compound's interactions are often assessed through kinetic studies and mechanistic investigations to optimize synthetic routes for desired derivatives.

Several compounds share structural similarities with 2,6-difluorobenzonitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-FluorobenzonitrileC₇H₄FNContains one fluorine atom; less electronegative.
3-FluorobenzonitrileC₇H₄FNFluorine at the meta position; different reactivity.
4-FluorobenzonitrileC₇H₄FNFluorine at the para position; distinct sterics.
2,4-DifluorobenzonitrileC₇H₃F₂NTwo fluorines at non-adjacent positions; varied properties.
3-Chloro-2,6-difluorobenzonitrileC₇H₃ClF₂NContains chlorine; alters reactivity compared to difluorinated version.

The unique positioning of fluorine atoms in 2,6-difluorobenzonitrile significantly influences its electronic properties and reactivity compared to these similar compounds. This positioning contributes to its potential applications in developing specialized chemical products.

XLogP3

1.8

Melting Point

31.0 °C

UNII

1J58Z42A2E

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 98 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 97 of 98 companies with hazard statement code(s):;
H302 (97.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (81.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (48.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (48.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (46.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1897-52-5

Wikipedia

2,6-difluorobenzonitrile

General Manufacturing Information

Benzonitrile, 2,6-difluoro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types